(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
Description
5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiazolone core, which is known for its biological activity, and a bromobenzyl group that can influence its reactivity and interactions.
Properties
Molecular Formula |
C18H15BrN2O3S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-14-7-4-12(9-16-17(22)21-18(20)25-16)8-15(14)24-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H2,20,21,22)/b16-9- |
InChI Key |
DPRIOJXJSHRYQH-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves multiple steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via nucleophilic substitution reactions, where a suitable bromobenzyl halide reacts with a phenolic or methoxy precursor.
Final Assembly: The final compound is assembled through a condensation reaction between the thiazolone core and the bromobenzyl-substituted phenylmethanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazolone moieties, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Oxides and sulfoxides of the thiazolone and methoxy groups.
Reduction: Amines derived from the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the thiazolone core is known for its potential as an enzyme inhibitor. This compound could be explored for its inhibitory activity against specific enzymes, which could have implications in drug discovery and development.
Medicine
In medicine, the compound’s potential as an enzyme inhibitor could be harnessed for therapeutic purposes. It may be investigated for its efficacy in treating diseases where enzyme inhibition is a viable strategy, such as cancer or neurodegenerative disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolone core can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The bromobenzyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Shares the bromobenzyl and methoxy groups but lacks the thiazolone core.
(5Z)-5-{3-Bromo-4-[(4-bromobenzyl)oxy]benzylidene}-2,4-imidazolidinedione: Contains a similar bromobenzyl group but has an imidazolidinedione core instead of thiazolone.
Uniqueness
The uniqueness of 5-((Z)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE lies in its combination of the thiazolone core and the bromobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
